molecular formula C16H14O2 B1268520 1,2-Bis(4-methoxyphenyl)ethyne CAS No. 2132-62-9

1,2-Bis(4-methoxyphenyl)ethyne

Cat. No.: B1268520
CAS No.: 2132-62-9
M. Wt: 238.28 g/mol
InChI Key: YKUOFMNGWLZXHA-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)ethyne is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Synthesis of Novel π-Conjugated Borirenes

1,2-Bis(4-methoxyphenyl)ethyne has been utilized in the synthesis of novel mono and bis-bis-(trimethylsilyl)aminoborirenes, which are of interest due to their unique photophysical properties. These compounds have potential applications in the development of new materials with specific light-absorption and emission characteristics (Braunschweig et al., 2009).

Development of Conjugated Rigid Rod Bis(carboxylato) Ligands

Through Sonogashira cross-coupling reactions, this compound has been a precursor in creating conjugated rigid rod bis(carboxylato) ligands. These compounds are significant in the study of liquid crystal phase behavior and have implications in materials science, particularly in the development of new liquid crystal materials (Fasina et al., 2005).

Fluorogenic Reagent for Reducing Carbohydrates

In analytical chemistry, 1,2-Bis(4-methoxyphenyl)ethylenediamine, a derivative of this compound, has been used as a fluorogenic reagent for the detection of reducing carbohydrates. This application is vital in biochemical studies and diagnostics, providing a method for the sensitive detection of specific carbohydrate molecules (Umegae et al., 1989).

Future Directions

1,2-Bis(4-methoxyphenyl)ethyne is a pharmacological compound exhibiting compelling prospects for biomedical study . It holds potential as a novel therapeutic approach towards quenching breast and lung cancer , making it an exciting candidate warranting continued investigation .

Properties

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUOFMNGWLZXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347017
Record name 1,2-Bis(4-methoxyphenyl)ethyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2132-62-9
Record name 1,2-Bis(4-methoxyphenyl)ethyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of 4-methoxy-phenyl-acetylene (10 g, 0.075 mol) and 4-iodo-anisole (17.65 g, 1.0 eq.) in diethylamine (150 mL) was added Pd(PPh3)2Cl2 (2.65 g, 0.05 eq.) and the reaction mixture was stirred for 30 min at 0° C. To the reaction mixture was then added Cul (1.43 g, 0.1 eq.) and the mixture was stirred at 6 h at 0˜25° C. The reaction mixture was then concentrated and partitioned between ethyl acetate/H2O (200/600 mL). The organic layer was separated, dried and purified on SiO2 (1˜5% ethyl acetate/hexane) to yield 1,2-di(4-methoxy-phenyl)-acetylene.
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10 g
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17.65 g
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150 mL
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2.65 g
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Synthesis routes and methods II

Procedure details

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[Cu]I
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Cl[Pd]Cl
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Synthesis routes and methods III

Procedure details

To a mixture of 4-ethynylanisole (700 mg, 5.30 mmol), 4-iodoanisole (1.30 g, 5.55 mmol), (PPh3)2PdCl2 (74.4 mg, 0.106 mmol), and CuI (10.1 mg, 0.053 mmol) in THF (7 ml), diisopropyl amine (1.13 g, 11.1 mmol) was added dropwise under ice cooling under argon atmosphere. After stirring at room temperature for 1 h, water was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with water then saturated brine, dried over sodium sulfate and concentrated. The residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=15/1) to give bis(4-methoxyphenyl)ethyne (95%).
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700 mg
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1.3 g
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1.13 g
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7 mL
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74.4 mg
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CuI
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10.1 mg
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,2-Bis(4-methoxyphenyl)ethyne contribute to the formation of borirenes, and what are the implications of the resulting borirene structure?

A1: this compound acts as a diyne reactant in the photolysis of aminoborylene complexes. This reaction leads to the formation of a specific borirene compound, [(RC=CR)(μ-BN(SiMe3)2)], where R represents a C6H4-4-OMe group []. The resulting borirene features a three-membered ring containing a boron atom doubly bonded to a carbon atom within the this compound framework.

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